3-Hydroxy-4-aminophenylbutyric acid

CAS No.:

Cat. No.: VC3681824

Molecular Formula:

Molecular Weight: 195.22

* For research use only. Not for human or veterinary use.

Specification

| Molecular Weight | 195.22 |

|---|

Introduction

Chemical Properties and Structure

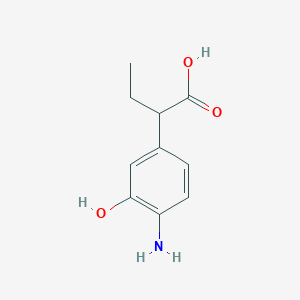

3-Hydroxy-4-aminophenylbutyric acid, also known by its IUPAC name 2-(4-amino-3-hydroxyphenyl)butanoic acid, is an organic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol . The compound features a phenyl ring substituted with both amino and hydroxyl groups, along with a butanoic acid chain. This unique combination of functional groups contributes to its chemical reactivity and potential biological interactions.

The structural features of this compound include:

-

A phenyl ring core structure

-

A hydroxyl group at position 3 of the phenyl ring

-

An amino group at position 4 of the phenyl ring

-

A butanoic acid chain attached to the phenyl ring

Structural Identification

The compound can be identified using several chemical descriptors:

Table 1: Chemical Identifiers for 3-Hydroxy-4-aminophenylbutyric acid

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(4-amino-3-hydroxyphenyl)butanoic acid |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| InChI | InChI=1S/C10H13NO3/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7,12H,2,11H2,1H3,(H,13,14) |

| InChIKey | OLXYLHJTXSRNJF-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC(=C(C=C1)N)O)C(=O)O |

The compound's chemical structure showcases a butanoic acid chain attached to a phenyl ring that contains both hydroxyl and amino functional groups . The positioning of these groups is significant as it influences the compound's physical properties, chemical reactivity, and potential biological activity.

Physical Properties

The physical properties of 3-Hydroxy-4-aminophenylbutyric acid are essential for understanding its behavior in various environments and potential applications in pharmaceutical formulations.

General Physical Characteristics

While specific experimental data on physical properties is limited in the available literature, computational predictions based on its structure suggest the following characteristics:

Table 2: Physical Properties of 3-Hydroxy-4-aminophenylbutyric acid

| Property | Value | Method |

|---|---|---|

| Physical State | Solid (predicted) | Based on similar compounds |

| Solubility | Likely soluble in polar solvents | Based on functional groups |

| Log P | Not determined experimentally | - |

| pKa | Multiple pKa values expected due to amino, hydroxyl, and carboxylic acid groups | Predicted from functional groups |

| Melting Point | Not determined experimentally | - |

The presence of hydroxyl, amino, and carboxylic acid groups suggests that this compound would exhibit amphoteric properties, potentially forming salts with both acids and bases. The combination of these functional groups also suggests hydrogen bonding capabilities that would influence its solubility in various solvents.

Analytical Methods for Identification

The identification and characterization of 3-Hydroxy-4-aminophenylbutyric acid can be achieved through various analytical techniques.

Spectroscopic Methods

Based on its structure, the following spectroscopic methods would be useful for identifying and characterizing 3-Hydroxy-4-aminophenylbutyric acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the hydrogen and carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl, amino, and carboxylic acid functional groups.

-

Mass Spectrometry (MS): Would provide the molecular weight and fragmentation pattern, which are useful for structural confirmation.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) could be used for the separation and quantification of 3-Hydroxy-4-aminophenylbutyric acid. The compound's retention behavior would be influenced by its multiple functional groups.

Comparisons with Related Compounds

It is instructive to compare 3-Hydroxy-4-aminophenylbutyric acid with structurally related compounds to understand its unique properties and potential applications.

Structural Analogues

Table 3: Comparison of 3-Hydroxy-4-aminophenylbutyric acid with Related Compounds

This comparison highlights the structural relationships between 3-Hydroxy-4-aminophenylbutyric acid and other phenylbutyric acid derivatives, particularly those with pharmaceutical applications.

Functional Significance of Structural Differences

The positioning of functional groups on the phenyl ring significantly affects the properties and potential applications of these compounds:

-

The hydroxyl group in 3-Hydroxy-4-aminophenylbutyric acid may influence hydrogen bonding capabilities and solubility profiles.

-

The amino group provides a site for potential derivatization, similar to how the amino group in 4-(4-aminophenyl)butyric acid is utilized in the synthesis of chlorambucil.

-

The butanoic acid chain offers opportunities for further functionalization through the carboxylic acid group.

Future Research Directions

Further research on 3-Hydroxy-4-aminophenylbutyric acid could focus on several key areas:

Synthesis Optimization

Development of efficient and selective synthetic routes to 3-Hydroxy-4-aminophenylbutyric acid would facilitate further studies of this compound. Approaches might include:

-

Selective functionalization of phenylbutyric acid

-

Protection-deprotection strategies for controlled introduction of functional groups

-

Green chemistry approaches to minimize environmental impact

Biological Activity Screening

Comprehensive screening for biological activities would help identify potential therapeutic applications. Testing might include:

-

Enzyme inhibition assays

-

Cell-based screening for anticancer activity

-

Evaluation as a potential drug delivery enhancer

Structure-Activity Relationship Studies

Synthesis and testing of structural analogues with variations in:

-

Position of hydroxyl and amino groups

-

Length of the alkyl chain

-

Modifications to the carboxylic acid function

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume